molecular formula C10H14N2 B13165293 3-Ethyl-2,3-dihydro-1H-indol-7-amine

3-Ethyl-2,3-dihydro-1H-indol-7-amine

Cat. No.: B13165293
M. Wt: 162.23 g/mol
InChI Key: LDQPMGILDDPLCF-UHFFFAOYSA-N
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Description

3-Ethyl-2,3-dihydro-1H-indol-7-amine is a substituted indoline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a saturated 2,3-dihydro-1H-indole core, which introduces a non-planar conformation that can be critical for enhancing selectivity and modifying the metabolic profile of potential drug candidates compared to their fully aromatic indole counterparts . The 7-amino group serves as a versatile handle for further synthetic elaboration, allowing researchers to construct diverse libraries of compounds for biological screening. The primary research value of this amine lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. Indoline and dihydroindole scaffolds are prominently featured in compounds with documented neuroprotective, antioxidant, and anticancer properties . Specifically, this structure is a valuable precursor in the synthesis of analogs targeting melatonin receptors (MT1 and MT2), which are implicated in the regulation of circadian rhythms and sleep, and have shown potential in the treatment of depression and neurodegenerative diseases . The conformational restraint offered by the saturated ring system can help in mapping the pharmacophore requirements for receptor binding and activation. Mechanistically, derivatives stemming from this core structure can operate through various pathways. As potential melatonin receptor ligands, they mimic the endogenous hormone melatonin, interacting with G-protein coupled receptors to modulate signal transduction . Other research avenues explore their function as tubulin polymerization inhibitors, disrupting microtubule dynamics in rapidly dividing cells, a established mechanism for anticancer agents . Furthermore, the indoline scaffold is found in molecules that exhibit antiviral and anti-inflammatory activities, making this amine a versatile starting point for multiple therapeutic programs . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydro-1H-indol-7-amine

InChI

InChI=1S/C10H14N2/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6,11H2,1H3

InChI Key

LDQPMGILDDPLCF-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=CC=C2N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 2,3 Dihydro 1h Indol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

In a hypothetical ¹H-NMR spectrum, the protons of 3-Ethyl-2,3-dihydro-1H-indol-7-amine would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6) would appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The presence of the amino group at C-7 would likely shift the adjacent H-6 proton upfield. The protons of the dihydroindole (indoline) ring system would show distinct signals. The proton at C-2 would likely appear as a multiplet, coupled to the proton at C-3 and the N-H proton. The proton at C-3, being a chiral center, would also be a multiplet, coupled to the C-2 protons and the methylene (B1212753) protons of the ethyl group. The ethyl group itself would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The protons of the two amine groups (-NH₂ and -NH-) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4 6.5 - 7.0 d ~7-8
H-5 6.8 - 7.2 t ~7-8
H-6 6.4 - 6.8 d ~7-8
H-2 3.0 - 3.5 m -
H-3 3.2 - 3.7 m -
-CH₂- (ethyl) 1.5 - 2.0 q ~7
-CH₃ (ethyl) 0.8 - 1.2 t ~7
1-NH 3.5 - 4.5 br s -

The ¹³C-NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The aromatic carbons would resonate in the δ 110-150 ppm region. The C-7 carbon, bonded to the amino group, and the C-7a carbon, bonded to the nitrogen of the indoline (B122111) ring, would be significantly affected. The aliphatic carbons of the indoline ring (C-2 and C-3) and the ethyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-4 115 - 125
C-5 120 - 130
C-6 110 - 120
C-3a 140 - 150
C-7a 145 - 155
C-7 135 - 145
C-2 45 - 55
C-3 35 - 45
-CH₂- (ethyl) 25 - 35

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-4 and H-5, and between H-5 and H-6 in the aromatic ring. In the aliphatic part, correlations would be seen between the C-2 and C-3 protons, and between the C-3 proton and the methylene protons of the ethyl group, which in turn would correlate with the methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping out the complete molecular structure by showing correlations between protons and carbons that are two or three bonds away. For example, the H-4 proton would show a correlation to C-3a and C-6, helping to confirm the aromatic ring assignments. The methylene protons of the ethyl group would show a correlation to C-3, confirming the position of the ethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) at C-7 and the secondary amine (-NH-) of the indoline ring would appear as distinct bands in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching of the ethyl and indoline methylene groups would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine & Amine) 3200 - 3500 Medium - Strong
Aromatic C-H Stretch 3000 - 3100 Medium - Weak
Aliphatic C-H Stretch 2850 - 2960 Medium - Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium - Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₁₀H₁₄N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. The expected exact mass can be calculated from the isotopic masses of the constituent elements. A key fragmentation pathway for indolines is the loss of substituents from the 2 and 3 positions. For the target compound, a significant fragment would likely result from the loss of the ethyl group (a loss of 29 Da) from the molecular ion.

Table 4: Predicted Mass Spectrometry Data for this compound

Analysis Predicted Value
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
HRMS (ESI+) [M+H]⁺ m/z 163.1230

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

A comprehensive search of scientific literature and spectral databases did not yield specific tandem mass spectrometry (MS/MS) data for the compound this compound. Detailed research findings, including specific fragmentation patterns, ion transitions, and collision energies necessary for a complete structural confirmation by MS/MS, are not publicly available at this time.

Tandem mass spectrometry is a powerful analytical technique used to determine the structure of a molecule. In a typical MS/MS experiment, the parent ion of the compound of interest is first isolated. This parent ion is then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The pattern of these fragment ions is unique to the structure of the parent molecule and can be used to confirm its identity.

While general fragmentation patterns for related indole (B1671886) and indoline structures can be hypothesized, the absence of empirical data for this compound prevents a detailed and scientifically accurate discussion of its specific MS/MS characteristics. Further experimental research would be required to generate the necessary data for a thorough structural elucidation of this compound using tandem mass spectrometry.

Mechanistic Investigations of Reactions Involving 3 Ethyl 2,3 Dihydro 1h Indol 7 Amine

Elucidation of Reaction Pathways for Dihydroindoline Formation

The formation of the 3-Ethyl-2,3-dihydro-1H-indol-7-amine scaffold can be approached through several synthetic strategies, each with distinct reaction pathways. While specific literature on this exact molecule is scarce, the formation of substituted dihydroindolines is well-documented, allowing for the elucidation of plausible reaction pathways.

One of the primary methods for constructing the dihydroindoline core is through the reduction of the corresponding indole (B1671886) derivative. For this compound, this would involve the synthesis of 3-Ethyl-1H-indol-7-amine followed by a selective reduction of the C2-C3 double bond. The reduction can be achieved using various reagents, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) in an acidic medium. The mechanism of catalytic hydrogenation involves the adsorption of the indole onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.

Another significant pathway involves intramolecular cyclization reactions. Palladium-catalyzed intramolecular C-H amination is a powerful tool for the synthesis of indolines. nih.gov This reaction typically involves an N-substituted 2-alkenylaniline derivative. For the target molecule, a plausible precursor would be an N-protected 2-(but-1-en-1-yl)aniline derivative with an amino group at the ortho position. The catalytic cycle is generally believed to involve oxidative addition of the palladium(0) catalyst to an aryl halide or triflate, followed by coordination to the alkene, migratory insertion, and subsequent reductive elimination to form the dihydroindoline ring.

Domino reactions provide an efficient route to N-substituted 2,3-dihydroindoles. For instance, the reaction of aliphatic or aromatic amines with 2- or 3-chlorostyrene in the presence of a strong base like potassium tert-butoxide can yield N-substituted dihydroindoles. acs.org This domino-amination protocol involves a sequence of reactions, likely starting with a nucleophilic substitution or an elimination-addition sequence to form an enamine or a related intermediate, which then undergoes an intramolecular cyclization.

The following table summarizes potential reaction pathways for the formation of substituted dihydroindolines, which are applicable to the synthesis of this compound.

Reaction PathwayPrecursor TypeReagents and ConditionsMechanistic Highlights
Indole Reduction Substituted IndoleH₂, Pd/C or NaBH₃CN, AcidCatalytic hydrogenation or hydride reduction of the C2-C3 double bond.
Palladium-Catalyzed C-H Amination N-substituted 2-AlkenylanilinePd Catalyst, Ligand, BaseIntramolecular cyclization via oxidative addition, migratory insertion, and reductive elimination. nih.gov
Domino-Amination Amine and ChlorostyreneStrong Base (e.g., KOtBu)Sequential amination and intramolecular cyclization. acs.org

Kinetic Studies of Synthetic Processes

In palladium-catalyzed reactions, kinetic studies often involve monitoring the concentration of reactants, intermediates, and products over time using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. These studies can help determine the rate-determining step of the catalytic cycle. For instance, in many cross-coupling reactions, either the oxidative addition or the reductive elimination step is rate-limiting. A large primary kinetic isotope effect (KIE) observed when a C-H bond is replaced with a C-D bond can suggest that C-H bond activation is involved in the rate-determining step. nih.gov

For indole reductions, kinetic studies can elucidate the influence of substrate structure, catalyst loading, hydrogen pressure, and temperature on the reaction rate and selectivity. The rate of hydrogenation is often dependent on the concentration of both the substrate and the catalyst, and the reaction can follow different kinetic models depending on the mechanism of adsorption and surface reaction on the catalyst.

The following table outlines key parameters and expected outcomes from kinetic studies of dihydroindoline synthesis.

Synthetic MethodKey Kinetic ParametersExpected Observations
Catalytic Hydrogenation Substrate concentration, Catalyst loading, H₂ pressure, TemperatureReaction rate is often proportional to catalyst loading and hydrogen pressure up to a certain limit.
Palladium-Catalyzed Cyclization Catalyst and ligand concentration, Substrate concentration, TemperatureThe reaction rate can be dependent on the concentration of the palladium catalyst and the ligand. The nature of the substituent on the aniline and the alkene can significantly affect the rate.

Mechanisms of Functional Group Transformations on the this compound Scaffold

The this compound scaffold possesses several reactive sites that can undergo various functional group transformations. The primary sites for reaction are the amino group at the 7-position, the secondary amine within the dihydroindole ring (N-H), and the aromatic ring itself.

Reactions of the 7-Amino Group: The primary amino group is a versatile functional handle. It can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This is a nucleophilic substitution reaction.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

Reactions at the Indolinic Nitrogen: The secondary amine of the dihydroindole ring can also be functionalized.

N-Alkylation and N-Acylation: Similar to the 7-amino group, the ring nitrogen can be alkylated or acylated under appropriate conditions. Protecting the 7-amino group beforehand would be necessary for selective functionalization of the ring nitrogen.

Oxidation: The dihydroindole ring can be oxidized back to the corresponding indole. This dehydrogenation can be achieved using various oxidizing agents such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the dihydroindoline is activated towards electrophilic substitution by the amino group and the dihydro-pyrrole ring. The directing effects of the substituents will determine the position of substitution. The 7-amino group is a strong activating group and is ortho-, para-directing. The dihydro-pyrrole ring is also activating. Therefore, electrophilic substitution is likely to occur at positions 4 and 6. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Role of Catalysts in Dihydroindole Chemistry

Catalysts play a pivotal role in the synthesis and functionalization of dihydroindolines, enabling reactions that would otherwise be difficult or impossible.

Palladium Catalysts: As mentioned earlier, palladium catalysts are extensively used for the construction of the dihydroindoline ring via C-H activation and cross-coupling reactions. nih.govmdpi.com The choice of ligand is crucial in tuning the reactivity and selectivity of the palladium catalyst. Ligands can influence the electron density at the metal center, the steric environment, and the stability of catalytic intermediates.

Ruthenium Catalysts: Ruthenium complexes have also emerged as effective catalysts for the synthesis of indoles and related heterocycles through dehydrative C-H coupling reactions of arylamines with diols. nih.govacs.org These methods offer a green and atom-economical approach to indole synthesis. Ruthenium catalysts are also employed in C-H activation strategies for the functionalization of indole scaffolds. researchgate.net

Acid and Base Catalysis: Many reactions in indole and dihydroindole chemistry are catalyzed by acids or bases. For example, the Fischer indole synthesis, a classical method for preparing indoles, is acid-catalyzed. pharmaguideline.com The reduction of indoles to indolines can also be performed under acidic conditions with certain reducing agents. Base catalysts are often employed in reactions involving the deprotonation of N-H bonds for subsequent functionalization.

The following table provides examples of catalyst types and their roles in dihydroindole chemistry.

Catalyst TypeExampleRole in Reaction
Transition Metal Catalysts (e.g., Pd, Ru) Pd(OAc)₂, Ru(II) complexesC-H activation, cross-coupling, cyclization, hydrogenation. nih.govnih.govresearchgate.net
Acid Catalysts H₂SO₄, HCl, Lewis AcidsFischer indole synthesis, reduction of indoles. pharmaguideline.com
Base Catalysts NaH, KOtBuDeprotonation for N-functionalization. acs.org

Theoretical and Computational Insights into this compound Remain to be Elucidated

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the quantum chemical properties and molecular modeling of this compound were found. The request for an in-depth article based on a specific outline concerning this compound cannot be fulfilled at this time due to the absence of published research on its geometry optimization, electronic structure, frontier molecular orbitals, vibrational frequencies, charge distribution, and conformational analysis.

Computational chemistry techniques, such as Density Functional Theory (DFT) and other molecular modeling approaches, are powerful tools for understanding the fundamental properties of molecules. These methods are widely applied to various indole derivatives to predict their reactivity, spectroscopic characteristics, and potential applications in materials science and medicinal chemistry.

For many related indole compounds, researchers have successfully employed quantum chemical calculations to:

Analyze the electronic structure , including the distribution of electrons and the energies of molecular orbitals.

Apply Frontier Molecular Orbital (FMO) theory to understand chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicating the molecule's ability to donate or accept electrons.

Predict vibrational frequencies , which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.

Conduct Natural Bond Orbital (NBO) analysis to investigate charge distribution and intramolecular interactions.

Perform conformational analysis through molecular modeling and simulations to identify the most stable spatial arrangements of the atoms.

However, the application of these detailed theoretical and computational methodologies specifically to this compound has not been reported in the available scientific literature. Consequently, data tables and detailed research findings for the outlined sections—Quantum Chemical Calculations and Density Functional Theory (DFT), and Molecular Modeling and Simulation Approaches—could not be generated.

Future computational studies on this compound would be necessary to provide the specific, scientifically accurate information requested. Such research would contribute to a deeper understanding of the structure-property relationships within this particular class of indole derivatives.

Research on Theoretical and Computational Studies of this compound Not Found in Scientific Literature

Following a thorough and extensive search of scientific databases and scholarly articles, no specific theoretical or computational studies were found for the chemical compound This compound .

The investigation sought to gather detailed research findings to populate an article structured around specific computational chemistry topics. However, the search yielded no publications containing data on molecular dynamics simulations, in silico predictions of reactivity and selectivity, or theoretical analyses of spectroscopic data for this particular compound.

While a significant body of research exists for the broader class of indole derivatives, the explicit focus of this inquiry was solely on this compound. The absence of dedicated research on this molecule prevents the creation of a scientifically accurate article that adheres to the requested detailed outline. Information from related but distinct indole structures cannot be substituted, as this would not meet the specified requirements.

Therefore, the content for the following sections and subsections could not be generated:

Theoretical and Computational Studies of 3 Ethyl 2,3 Dihydro 1h Indol 7 Amine

Theoretical Studies of Spectroscopic Data Correlation

Further research and publication in the field of computational chemistry would be necessary before a detailed theoretical analysis of 3-Ethyl-2,3-dihydro-1H-indol-7-amine can be provided.

Applications of 3 Ethyl 2,3 Dihydro 1h Indol 7 Amine in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

There is currently no specific information available in the scientific literature that demonstrates the use of 3-Ethyl-2,3-dihydro-1H-indol-7-amine as a versatile building block in the construction of complex molecules. The inherent functionalities of the molecule, namely the secondary amine within the indoline (B122111) ring and the primary aromatic amine at the 7-position, suggest its potential for a range of chemical transformations. The ethyl group at the 3-position introduces a chiral center, which could be of interest in stereoselective synthesis. However, without published research, any discussion of its application in complex molecule synthesis would be purely speculative.

Role in the Synthesis of Heterocyclic Compounds

While indole (B1671886) and indoline derivatives are frequently used as precursors for the synthesis of a wide array of heterocyclic compounds, no specific examples of this compound being used for this purpose have been found in the reviewed literature. The presence of two amine functionalities could theoretically allow for the construction of fused heterocyclic systems, for instance, through reactions with diketones, diesters, or other bifunctional electrophiles to form pyrazines, diazepines, or other related structures. Nevertheless, no concrete examples of such transformations have been reported.

Intermediate in the Preparation of Specialized Organic Materials

The application of this compound as an intermediate in the preparation of specialized organic materials is not described in the current body of scientific literature. Indoline-containing polymers and dyes are known, and the amine functionalities of this compound could potentially be used for polymerization reactions or for attachment to other molecular frameworks to create functional materials. However, there are no published studies to support this potential application.

Participation in Named Reactions and Novel Methodologies

A search of the chemical literature did not yield any instances of this compound participating in named reactions or being utilized in the development of novel synthetic methodologies. While the amine groups could theoretically be involved in reactions such as Buchwald-Hartwig amination, Pictet-Spengler reaction, or various condensation reactions, no such reactivity has been documented for this specific compound.

Synthetic Utility in Developing Analogues of Biologically Active Compounds

The indoline core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs. The substitution pattern of this compound suggests it could be a valuable starting material for the synthesis of analogues of such compounds. The 7-amino group, in particular, offers a handle for further functionalization to modulate the pharmacological properties of potential drug candidates. However, there are no reports in the scientific literature of this compound being used to develop analogues of any biologically active compounds.

Research on Derivatives and Analogues of 3 Ethyl 2,3 Dihydro 1h Indol 7 Amine

Synthesis and Characterization of N-Substituted Dihydroindoles

The secondary amine at the N-1 position of the dihydroindole (indoline) core is a prime site for substitution, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: The direct N-alkylation of indolines can be achieved through several methods. A sustainable approach involves the "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a transition metal catalyst. For instance, iron-catalyzed N-alkylation has been demonstrated to be effective for indolines. nih.gov In a typical reaction, an indoline (B122111) is reacted with a primary or secondary alcohol (e.g., benzyl (B1604629) alcohol or substituted benzyl alcohols) in the presence of an iron complex like tricarbonyl(cyclopentadienone) iron, yielding the corresponding N-alkylated indoline. nih.gov This method is highly selective for N-alkylation over C-alkylation for the indoline core.

N-Acylation: Chemoselective N-acylation of the indole (B1671886) nitrogen, which is often challenging due to the competing reactivity of the C-3 position, can be accomplished using stable acyl sources like thioesters. beilstein-journals.orgnih.gov The reaction between a 3-substituted indole and an S-alkyl thioester, promoted by a base such as cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene, proceeds efficiently to yield the N-acyl derivative. beilstein-journals.orgnih.gov This method displays good functional group tolerance. An alternative, direct N-acylation can be performed using carboxylic acids in the presence of boric acid, offering an economical route to N-acylindoles. clockss.org

The characterization of these N-substituted derivatives relies on standard spectroscopic techniques. The successful introduction of an N-alkyl or N-acyl group can be confirmed by ¹H and ¹³C NMR spectroscopy, observing the appearance of new signals corresponding to the substituent and shifts in the signals of the dihydroindole core protons. Mass spectrometry is used to confirm the molecular weight of the new derivatives.

Table 1: Representative N-Substitution Reactions for Indoline Scaffolds
Reaction TypeReagents & ConditionsProduct TypeKey Features
N-Alkylation (Borrowing Hydrogen)R-CH₂OH, Iron Catalyst (e.g., Fe-1), TFE, 110 °C1-Alkyl-2,3-dihydro-1H-indoleSustainable; uses alcohols as alkylating agents; high N-selectivity. nih.gov
N-AcylationR-CO-SMe, Cs₂CO₃, Xylene, 140 °C1-Acyl-2,3-dihydro-1H-indoleUses stable thioesters; good yields and functional group tolerance. beilstein-journals.org
N-Acylation (Direct)R-COOH, Boric Acid, Mesitylene, Reflux1-Acyl-2,3-dihydro-1H-indoleEconomical; uses carboxylic acids directly. clockss.org

Exploration of Varied Alkyl Substituents at Position 3

The substituent at the C-3 position is a key determinant of the molecule's three-dimensional structure. Research in this area focuses on synthesizing analogues with different alkyl or aryl groups at this position, often employing Friedel-Crafts-type reactions or catalytic hydrogenation of corresponding indole precursors.

The Friedel-Crafts alkylation of indoles is a fundamental method for introducing substituents at the C-3 position, which is the most nucleophilic site. nih.gov Various alkylating agents can be employed, including alcohols, activated by a nickel catalyst through a "borrowing hydrogen" mechanism, or amine-based alkylating agents catalyzed by B(C₆F₅)₃. rsc.orgacs.org The latter provides a metal-free approach for direct C-3 alkylation. acs.org For instance, reacting an indole with a primary alcohol in the presence of a suitable catalyst can yield the C-3 alkylated product. rsc.org

Another powerful route involves the reduction of a 3-substituted indole. The synthesis of the parent 3-ethyl-2,3-dihydro-1H-indol-7-amine would likely start from a 3-ethyl-7-nitroindole precursor, which is then reduced. To create analogues, one could start with different 3-alkyl-7-nitroindoles. These precursors can be synthesized via various indole C-3 functionalization reactions, such as the Friedel-Crafts alkylation of 7-nitroindole (B1294693) with different electrophiles. nih.govrsc.org

Investigation of Diverse Amine Derivatives at Position 7

The primary amine at C-7 is a versatile functional handle for a wide array of chemical transformations. Standard reactions for aromatic amines can be applied to generate amides, sulfonamides, and ureas, or it can be used as a nucleophile in substitution and condensation reactions.

A significant derivatization pathway involves using the 7-amino group as a building block for fused ring systems. For example, the reaction of ethyl 7-aminoindole-2-carboxylate with β-diketones or β-oxo esters under thermal conditions leads to the formation of fused 1H-pyrrolo[3,2-h]quinoline systems. rsc.org This condensation is analogous to the Combes quinoline (B57606) synthesis and demonstrates the utility of the C-7 amino group in constructing more complex polycyclic structures. rsc.org

Furthermore, the C-7 position can be functionalized prior to the introduction of the amino group. A versatile strategy for the C7-derivatization of indoles involves an iridium-catalyzed C-H borylation. acs.orgnih.gov This method allows for the installation of a boronate ester at the C-7 position, which can then be converted into a variety of functional groups—such as halides, hydroxyl groups, or aryl groups—through subsequent cross-coupling reactions. nih.gov A nitro group could then be introduced at a different position and subsequently reduced to provide access to a diverse library of 7-substituted-aminoindoles.

Fused Ring Systems Involving the Dihydroindole Core

Building upon the dihydroindole core to create polycyclic systems is a major area of research. The 7-amino group is particularly well-positioned to act as a precursor for the annulation of an additional ring.

Classic named reactions for quinoline synthesis, which traditionally start with anilines, can be conceptually applied to 7-aminoindoline.

Skraup-Doebner-Von Miller Synthesis: This reaction involves heating an aromatic amine with glycerol (B35011), an acid (typically sulfuric acid), and an oxidizing agent (like nitrobenzene (B124822) or arsenic acid). wikipedia.orgnumberanalytics.com Applying this to 3-ethyl-7-aminoindoline would be expected to produce a tetracyclic system where a quinoline ring is fused to the 'h' face of the indoline core. The reaction proceeds via the dehydration of glycerol to acrolein, followed by conjugate addition of the amine, cyclization, and oxidation. wordpress.com

Combes Synthesis: As mentioned previously, the reaction of 7-aminoindoles with β-diketones under acidic conditions is a known route to pyrrolo[3,2-h]quinolines. rsc.org This demonstrates a direct and effective method for fusing a substituted pyridine (B92270) ring onto the indole framework.

These annulation strategies transform the simple dihydroindole into more complex, rigid, and sterically defined tetracyclic structures, significantly expanding the chemical space accessible from the parent compound. nih.govresearchgate.net

Table 2: Potential Annulation Reactions Starting from 7-Aminoindoline
Reaction NameTypical ReagentsExpected Fused SystemReference Principle
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Dihydro-pyrrolo[3,2-h]quinolineClassic quinoline synthesis from anilines. wikipedia.org
Combes Synthesisβ-Diketone (e.g., Acetylacetone), Acid CatalystSubstituted Dihydro-pyrrolo[3,2-h]quinolineDemonstrated for 7-aminoindoles. rsc.org
Doebner-von Millerα,β-Unsaturated CarbonylSubstituted Dihydro-pyrrolo[3,2-h]quinolineVariation of the Skraup synthesis. wikipedia.org

Synthesis of Chiral Derivatives and Enantioselective Approaches

The carbon atom at position 3, bearing the ethyl group, is a stereocenter. Consequently, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched derivatives is of significant interest and is typically achieved through asymmetric catalysis.

A highly effective method for producing chiral 3-substituted indolines is the asymmetric hydrogenation of the corresponding 3-substituted indole precursor. This transformation can be catalyzed by rhodium complexes bearing chiral diphosphine ligands. One of the most successful ligands for this purpose is PhTRAP. The catalyst, generated in situ from [Rh(nbd)₂]SbF₆ and PhTRAP, can hydrogenate N-protected 3-substituted indoles to provide the chiral indolines with excellent enantioselectivities, often achieving enantiomeric excesses (ee) in the range of 93-98%.

Another approach utilizes chiral Brønsted acid catalysis for the transfer hydrogenation of indole derivatives. This metal-free method employs a Hantzsch ester as the hydrogen source and a chiral phosphoric acid as the catalyst. This reaction proceeds under mild conditions and provides optically active indolines with high enantioselectivity.

These enantioselective methods allow for the controlled synthesis of either the (R)- or (S)-enantiomer of the target compound and its derivatives, which is crucial for studying stereochemistry-dependent properties.

Advanced Functionalization of the Aromatic Ring System

Beyond the C-7 position, the other available positions on the benzene (B151609) ring of the dihydroindole core (C-4, C-5, and C-6) are targets for functionalization to create a wider range of analogues. The directing effects of the existing substituents—the activating amino group at C-7 and the dihydro-pyrrole ring—play a crucial role in determining the regioselectivity of these reactions.

A powerful and modern technique for regioselective functionalization is iridium-catalyzed C-H borylation. This reaction can selectively install a boronate ester at the C-7 position of 3-alkylindoles. nih.gov While this targets C-7, similar strategies could potentially be adapted to target other positions under different directing group or catalyst control. Once the boronate ester is in place, it serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This C-7 borylated intermediate can also be converted to other functionalities; for example, oxidation can yield a hydroxyl group, while reaction with copper halides can install chlorine or bromine. nih.gov

Direct electrophilic aromatic substitution on the 7-aminoindoline system would be governed by the strong ortho-, para-directing nature of the amino group. Given that the para position (C-4) is blocked by the fused ring, electrophilic attack would be strongly directed to the C-6 position. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield 6-substituted derivatives, provided that the reaction conditions are controlled to avoid reactions at the more nucleophilic N-1 or C-3 positions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-2,3-dihydro-1H-indol-7-amine, and how can purity be ensured?

  • Methodology : Multi-step synthesis involving alkylation, acylation, and reduction is common. For example, N-acylation with benzoyl chloride followed by LiAlH₄ reduction (as seen in indole derivative syntheses) can yield the amine backbone . Purity is validated via chromatography (HPLC) and spectroscopic techniques (¹H/¹³C NMR). Crystallographic refinement using SHELX software ensures structural confirmation .
  • Key Considerations : Monitor reaction intermediates with TLC and use anhydrous conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : ¹H NMR (to confirm ethyl and dihydroindole protons) and ¹³C NMR (to verify amine and aromatic carbons) are essential . Mass spectrometry (HRMS) provides molecular weight validation. For crystalline derivatives, X-ray diffraction with SHELX refinement resolves stereochemistry .
  • Advanced Tip : Use deuterated solvents (e.g., DMSO-d₆) to enhance NMR signal resolution for amine protons.

Q. How should preliminary biological screening for antimicrobial activity be designed?

  • Methodology : Follow protocols from indole-based antimicrobial studies, such as agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Minimum Inhibitory Concentration (MIC) assays quantify potency. Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) to validate results.
  • Data Interpretation : Activity against Gram-positive bacteria may suggest membrane-targeting mechanisms, requiring follow-up studies .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Refer to safety data sheets (SDS) for indole analogs, which highlight risks of skin/eye irritation and respiratory hazards . Store in airtight containers under inert gas (N₂) to prevent degradation.

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

  • Methodology : Use software like AutoDock Vina to model interactions with target receptors (e.g., bacterial enzymes or human GPCRs). For indole derivatives, prioritize residues like LEU704 or GLY708 (observed in androgen receptor docking) . Validate docking scores (e.g., ΔG ≤ −7.0 kcal/mol) with molecular dynamics simulations to assess binding stability.
  • Troubleshooting : If docking scores are inconsistent, refine protonation states or consider flexible receptor models.

Q. How should researchers resolve contradictions in pharmacological data across different assays?

  • Methodology :

  • Reproducibility : Replicate assays under standardized conditions (pH, temperature, solvent).
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) tests to confirm target specificity .
  • Purity Analysis : Use HPLC-MS to rule out impurities causing false positives/negatives .
    • Case Study : A study on indole-based antimicrobials found discrepancies due to solvent polarity affecting compound solubility; adjusting DMSO concentrations resolved inconsistencies .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodology :

  • Catalysis : Explore Pd-catalyzed cross-coupling for indole ring functionalization.
  • Stepwise Purification : Isolate intermediates via column chromatography to minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation steps .
    • Innovation : Microwave-assisted synthesis reduces reaction time and improves yield for thermally sensitive intermediates.

Q. How can in vitro findings for this compound be translated to in vivo models?

  • Methodology :

  • ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
  • Animal Models : Use murine infection models for antimicrobial candidates or xenografts for anticancer activity.
  • Dosage Calibration : Calculate doses based on in vitro IC₅₀ values, adjusting for bioavailability (e.g., 10–20 mg/kg for mice) .
    • Challenge : Poor solubility may require formulation with cyclodextrins or liposomal encapsulation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.